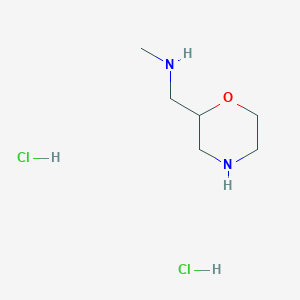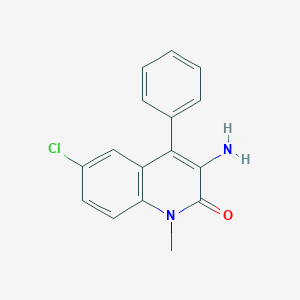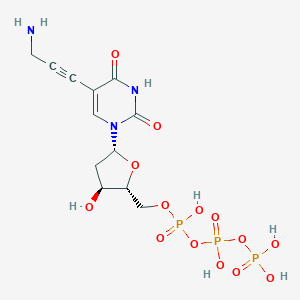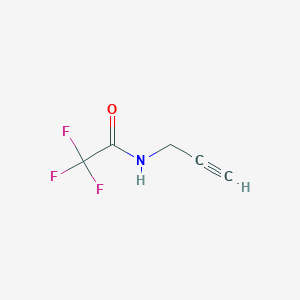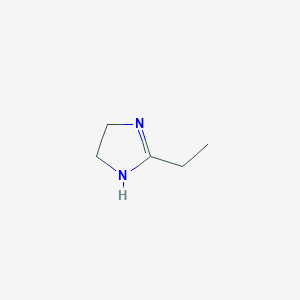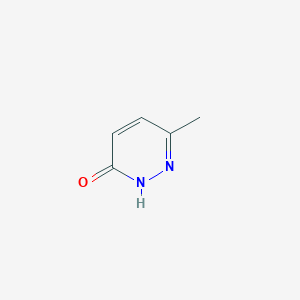![molecular formula C17H20N5O15P3 B048578 [[(2R,3S,4S,5R)-5-[5-[(E)-2-(4-azidophenyl)ethenyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate CAS No. 117591-28-3](/img/structure/B48578.png)
[[(2R,3S,4S,5R)-5-[5-[(E)-2-(4-azidophenyl)ethenyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-AF-AZ Utp, also known as 1-Azido-2-fluoro-2-deoxyuridine triphosphate, is a modified nucleotide analog. It is commonly used in biochemical and molecular biology research due to its unique properties, which allow it to be incorporated into nucleic acids. This compound is particularly useful in labeling and tracking nucleic acids in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-2-fluoro-2-deoxyuridine triphosphate typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 2-deoxyuridine.
Fluorination: The 2-deoxyuridine is then fluorinated to produce 2-fluoro-2-deoxyuridine.
Azidation: The fluorinated compound undergoes azidation to introduce the azido group, resulting in 1-Azido-2-fluoro-2-deoxyuridine.
Triphosphorylation: Finally, the azido-fluorinated nucleoside is triphosphorylated to yield 1-Azido-2-fluoro-2-deoxyuridine triphosphate.
Industrial Production Methods
Industrial production of 1-Azido-2-fluoro-2-deoxyuridine triphosphate involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Azido-2-fluoro-2-deoxyuridine triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Phosphorylation Reactions: The triphosphate moiety can be involved in phosphorylation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reaction conditions typically involve mild temperatures and neutral pH.
Reduction Reactions: Reducing agents such as hydrogen gas or sodium borohydride are used. Reaction conditions include low temperatures and an inert atmosphere.
Phosphorylation Reactions: Phosphorylation reagents include phosphoric acid derivatives. Reaction conditions involve controlled pH and temperature.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of 1-Azido-2-fluoro-2-deoxyuridine triphosphate.
Reduction Reactions: The major product is 1-Amino-2-fluoro-2-deoxyuridine triphosphate.
Phosphorylation Reactions: The major products are phosphorylated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1-Azido-2-fluoro-2-deoxyuridine triphosphate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified nucleic acids for studying chemical properties and reactions.
Biology: Employed in labeling and tracking nucleic acids in cellular processes, such as DNA replication and transcription.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer treatments.
Industry: Utilized in the development of diagnostic tools and assays for detecting nucleic acids.
Wirkmechanismus
The mechanism of action of 1-Azido-2-fluoro-2-deoxyuridine triphosphate involves its incorporation into nucleic acids. The azido group allows for specific labeling and tracking, while the fluorine atom enhances the compound’s stability and reactivity. The triphosphate moiety facilitates its incorporation into nucleic acids by polymerases. The molecular targets include DNA and RNA polymerases, which incorporate the modified nucleotide into growing nucleic acid chains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-2-deoxyuridine triphosphate: Similar in structure but lacks the azido group.
1-Azido-2-deoxyuridine triphosphate: Similar but lacks the fluorine atom.
2-Azido-2-deoxyuridine triphosphate: Similar but lacks the fluorine atom at the 2-position.
Uniqueness
1-Azido-2-fluoro-2-deoxyuridine triphosphate is unique due to the presence of both the azido and fluorine groups. This combination provides enhanced stability, reactivity, and specificity for labeling and tracking nucleic acids compared to other similar compounds.
Eigenschaften
CAS-Nummer |
117591-28-3 |
|---|---|
Molekularformel |
C17H20N5O15P3 |
Molekulargewicht |
627.3 g/mol |
IUPAC-Name |
[[(2R,3S,4S,5R)-5-[5-[(E)-2-(4-azidophenyl)ethenyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H20N5O15P3/c18-21-20-11-5-2-9(3-6-11)1-4-10-7-22(17(26)19-15(10)25)16-14(24)13(23)12(35-16)8-34-39(30,31)37-40(32,33)36-38(27,28)29/h1-7,12-14,16,23-24H,8H2,(H,30,31)(H,32,33)(H,19,25,26)(H2,27,28,29)/b4-1+/t12-,13-,14+,16-/m1/s1 |
InChI-Schlüssel |
UQGWDDPSDAZCSA-ORCGDBKPSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=CN(C(=O)NC2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=CN(C(=O)NC2=O)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CN(C(=O)NC2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] |
Synonyme |
1-AF-AZ UTP 1-arabinofuranosyl-5-(4-azidostyryl)uracil 5'-triphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


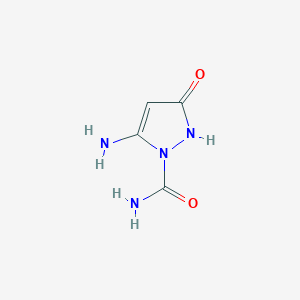

![Dibenzo[e,l]pyrene](/img/structure/B48497.png)
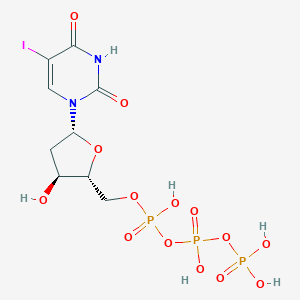
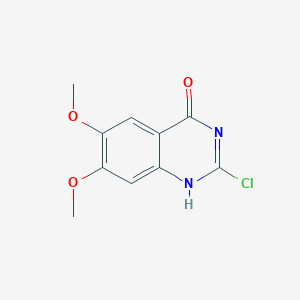
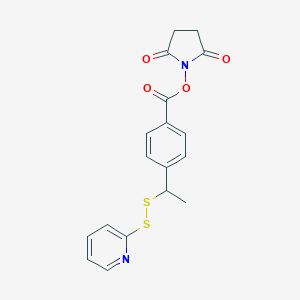
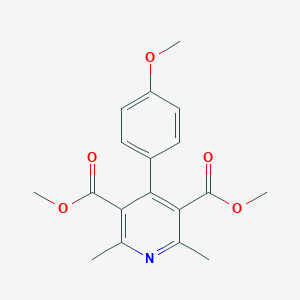
![[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium](/img/structure/B48507.png)
